5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a difluoromethyl group, an isopropyl group, a mercapto group, and a methoxyphenyl group
Preparation Methods
The synthesis of 5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of pyridine and pyrimidine derivatives under specific reaction conditions.
Introduction of Functional Groups: The difluoromethyl, isopropyl, mercapto, and methoxyphenyl groups are introduced through various substitution reactions, often using reagents such as difluoromethyl halides, isopropyl halides, thiols, and methoxyphenyl halides.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Chemical Reactions Analysis
5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoromethyl and mercapto groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives with different substituents. For example:
5-(trifluoromethyl)-1-isopropyl-2-mercapto-7-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
5-(difluoromethyl)-1-methyl-2-mercapto-7-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one: This compound has a methyl group instead of an isopropyl group, which can influence its steric properties and interactions with molecular targets.
The uniqueness of 5-(DIFLUOROMETHYL)-1-ISOPROPYL-7-(3-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(difluoromethyl)-7-(3-methoxyphenyl)-1-propan-2-yl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S/c1-9(2)23-16-14(17(24)22-18(23)26)12(15(19)20)8-13(21-16)10-5-4-6-11(7-10)25-3/h4-9,15H,1-3H3,(H,22,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFHJQAIPHMNSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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